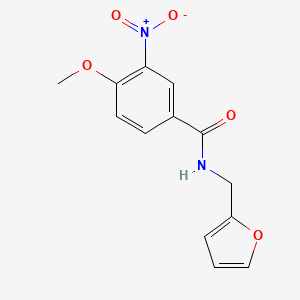![molecular formula C19H24N2O B5710863 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5710863.png)
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tropisetron and is a selective serotonin receptor antagonist.
Mecanismo De Acción
Tropisetron acts as a selective serotonin receptor antagonist and binds to the 5-HT3 receptor. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes. By blocking the 5-HT3 receptor, Tropisetron can reduce the activity of the central nervous system and produce a calming effect.
Biochemical and Physiological Effects:
Tropisetron has been found to produce various biochemical and physiological effects. It has been shown to reduce the levels of cortisol, a stress hormone, and increase the levels of serotonin, a neurotransmitter that is involved in the regulation of mood and behavior. Tropisetron has also been found to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropisetron has various advantages and limitations for lab experiments. It is a potent and selective serotonin receptor antagonist and can be used to study the role of serotonin in various physiological processes. However, Tropisetron has a short half-life and can be rapidly metabolized, which can limit its use in long-term experiments.
Direcciones Futuras
There are several future directions for the research on 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol. One direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an anti-inflammatory agent. Additionally, the development of new and more efficient synthesis methods for Tropisetron can also be explored.
Conclusion:
In conclusion, 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol or Tropisetron is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Tropisetron can lead to the development of new treatments for various disorders and diseases.
Métodos De Síntesis
The synthesis of 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol involves the reaction of 2,3-dimethylphenyl magnesium bromide with 4-chloro-3-nitrobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to obtain Tropisetron.
Aplicaciones Científicas De Investigación
Tropisetron has been extensively studied for its potential applications in various fields. It has been found to be effective in the treatment of various disorders such as anxiety, depression, and schizophrenia. Tropisetron has also been studied for its potential use in the treatment of cancer and as an antiemetic agent.
Propiedades
IUPAC Name |
4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-4-3-5-19(16(15)2)21-12-10-20(11-13-21)14-17-6-8-18(22)9-7-17/h3-9,22H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABKYPRKIZVBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)


![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)

![8-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5710849.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710853.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5710860.png)
![4-[2-(2-pyridinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5710866.png)